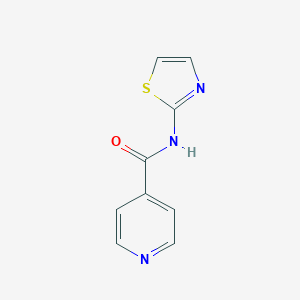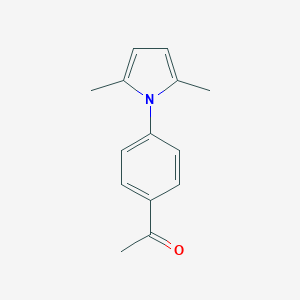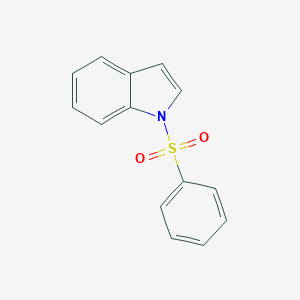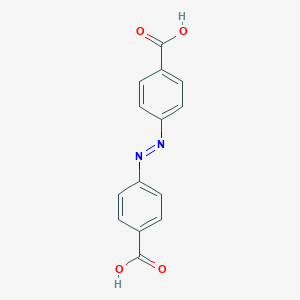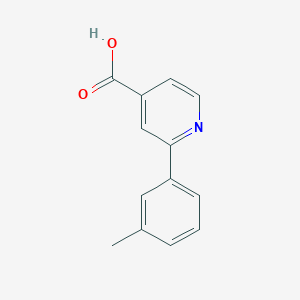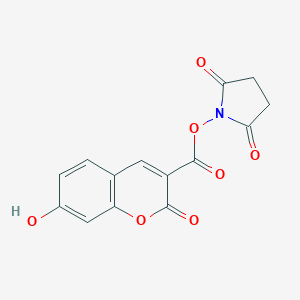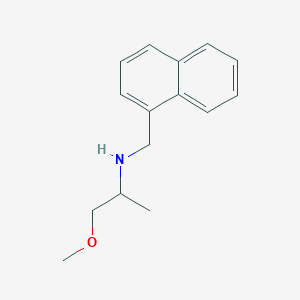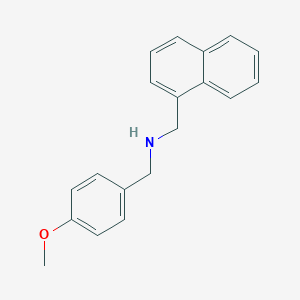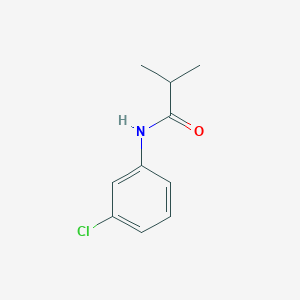
N-(3-chlorophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-methylpropanamide, commonly known as Clenbuterol, is a beta-2 adrenergic agonist drug that is used for various medical purposes. It is a sympathomimetic drug that acts as a bronchodilator and is used to treat asthma and other respiratory disorders. Clenbuterol has also been used as a performance-enhancing drug in sports, but its use is prohibited due to its potential side effects.
Mechanism of Action
Clenbuterol acts as a beta-2 adrenergic agonist, which means it stimulates the beta-2 receptors in the body. This leads to the activation of the sympathetic nervous system, which in turn causes bronchodilation and increased heart rate. Clenbuterol also has an anabolic effect, which means it promotes muscle growth and reduces body fat.
Biochemical and Physiological Effects:
Clenbuterol has been found to have a variety of biochemical and physiological effects. It increases the levels of cyclic AMP, which is a signaling molecule that regulates various cellular processes. It also increases the levels of protein synthesis, which leads to muscle growth. Clenbuterol has been found to have a thermogenic effect, which means it increases the body's metabolic rate and leads to increased fat burning.
Advantages and Limitations for Lab Experiments
Clenbuterol has several advantages for lab experiments. It is a potent beta-2 adrenergic agonist that can be used to study the effects of sympathetic nervous system activation. It is also a potent anabolic agent that can be used to study the effects of protein synthesis on muscle growth. However, the use of Clenbuterol in lab experiments is limited due to its potential side effects and the need for careful dosing.
Future Directions
There are several future directions for research on Clenbuterol. One area of research is the development of safer and more effective beta-2 adrenergic agonists for the treatment of respiratory disorders. Another area of research is the development of Clenbuterol analogs that have fewer side effects and greater anabolic effects. Finally, there is a need for further research on the biochemical and physiological effects of Clenbuterol to better understand its mechanisms of action.
Synthesis Methods
The synthesis of Clenbuterol involves the reaction of 3-chlorobenzyl cyanide with 2-methylamino ethanol in the presence of a catalyst. The resulting product is then purified to obtain Clenbuterol.
Scientific Research Applications
Clenbuterol has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of asthma and other respiratory disorders. It has also been studied for its potential use in the treatment of muscle wasting and obesity. Clenbuterol has been found to increase muscle mass and reduce body fat in animal studies.
properties
CAS RN |
7017-17-6 |
|---|---|
Product Name |
N-(3-chlorophenyl)-2-methylpropanamide |
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) |
InChI Key |
XJJWNMFVLXRGNJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)Cl |
Other CAS RN |
5773-36-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





